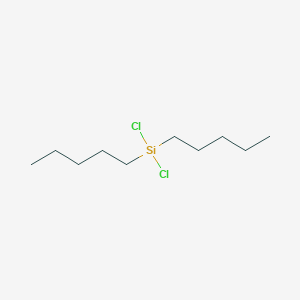
2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate
Overview
Description
“2,2’-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate” is also known as Ethanol, 2,2′- [ (1-methylethylidene)bis (4,1-phenyleneoxy)]bis-, 1,1′-diacetate . It is a chemical compound with the molecular formula C23H28O6 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple phenyl rings and ether and ester groups . The IUPAC name, which provides some insight into its structure, is 2- [4- (2- {4- [2- (acetyloxy)ethoxy]phenyl}propan-2-yl)phenoxy]ethyl acetate .Scientific Research Applications
Adduct Formation and Hydrogen Bonding : It forms 1:1 adducts with dimethylammonium and 4,4'-bipyridine, demonstrating the compound's potential in creating layered and chain structures through hydrogen bonding and pi-pi stacking interactions (Zheng et al., 2009).
Polymer Synthesis : The compound is used in synthesizing new polybenzimidazoles and N‐phenyl polybenzimidazoles, showcasing its application in high-temperature solution polycondensation techniques, contributing to advances in polymer chemistry (Scariah et al., 1987).
Ionophore Synthesis for Electrodes : It plays a role in synthesizing novel ionophores for Ba2+ selective electrodes. This highlights its significance in analytical chemistry, particularly in the development of selective measurement techniques for barium in the presence of other ions (Peshkova et al., 2010).
Thermal and Solubility Properties of Polymers : The compound is integral in the study of diacid monomers and poly (ester-imide) synthesis, providing insights into the thermal properties and solubility of these materials (Kamel et al., 2019).
Metal–Organic Complex Construction : It is used in constructing copper metal–organic systems, demonstrating the compound's utility in forming complex structures with metal ions (Dai et al., 2009).
Synthesis of Highly Functionalised Derivatives : It's involved in the efficient synthesis of highly functionalised derivatives, such as 5-oxo-4,5-dihydro-1H-pyrroles, indicating its role in organic synthesis and derivative formation (Souldozi et al., 2010).
Study of Polymorphism and Molecular Mobility : The compound is studied for its polymorphism and molecular mobility, particularly in bisphenol‐A diacetate, which provides valuable information about molecular dynamics in solid states (Casarini et al., 1993).
Polyamide Synthesis and Properties : Its use in synthesizing semiaromatic polyamides highlights its role in the development of materials with specific thermal stability, degradation kinetics, and solubility properties (Scariah et al., 1985).
Coordination Polymer Formation in Medical Research : A study demonstrates the compound's involvement in forming a Cu(II)-containing coordination polymer with potential medical applications, particularly in treating primary focal segmental glomerulosclerosis (Zhang et al., 2019).
Polycondensation and Polymer Network Formation : It's used in polycondensation reactions with aromatic diamines, contributing to the understanding of polymer network formation and degradation kinetics (Fasce & Williams, 1995).
properties
IUPAC Name |
2-[4-[2-[4-(2-acetyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-17(24)26-13-15-28-21-9-5-19(6-10-21)23(3,4)20-7-11-22(12-8-20)29-16-14-27-18(2)25/h5-12H,13-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDPNIKSHRQAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172802 | |
| Record name | 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate | |
CAS RN |
19224-29-4 | |
| Record name | Ethanol, 2,2′-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, 1,1′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19224-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019224294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bisethyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















